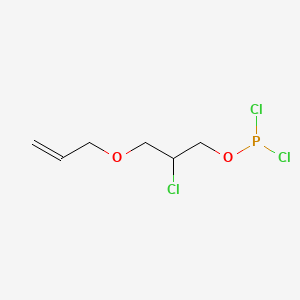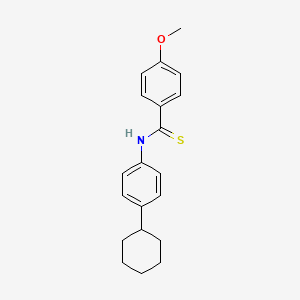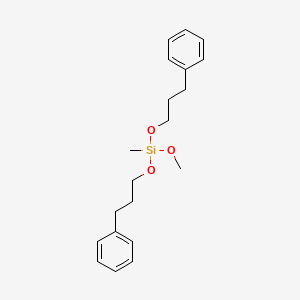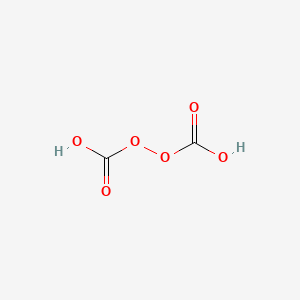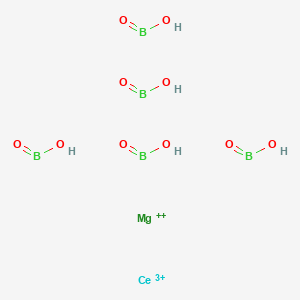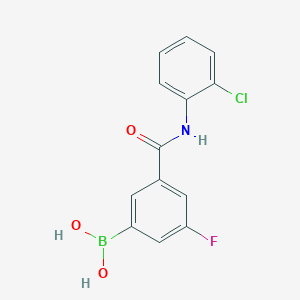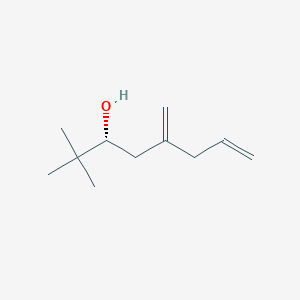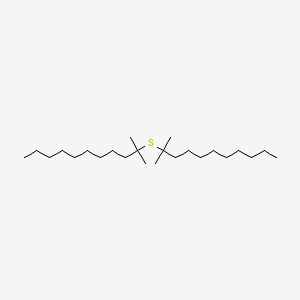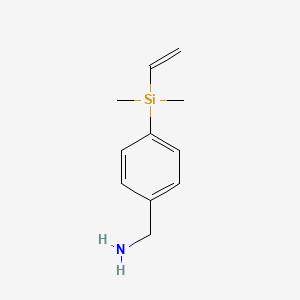
p-(Dimethylvinylsilyl)benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(Dimethylvinylsilyl)benzylamine: is an organic compound with the molecular formula C11H17NSi . It is characterized by the presence of a benzylamine group attached to a dimethylvinylsilyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(Dimethylvinylsilyl)benzylamine typically involves the reaction of benzylamine with a dimethylvinylsilyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen halide by-product. The reaction can be represented as follows:
Benzylamine+Dimethylvinylsilyl halide→this compound+Hydrogen halide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: p-(Dimethylvinylsilyl)benzylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, p-(Dimethylvinylsilyl)benzylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine: While specific biological applications of this compound are not well-documented, compounds with similar structures are often explored for their potential biological activity. Research may focus on its interactions with biological molecules and potential therapeutic uses.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of p-(Dimethylvinylsilyl)benzylamine involves its interaction with various molecular targets. The dimethylvinylsilyl group can participate in reactions that modify the electronic properties of the benzylamine moiety, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets would depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Benzylamine: A simpler analog without the silyl group, used in various chemical syntheses.
Dimethylvinylsilyl compounds: Compounds with similar silyl groups but different functional groups attached to the silicon atom.
Uniqueness: p-(Dimethylvinylsilyl)benzylamine is unique due to the presence of both the benzylamine and dimethylvinylsilyl groups. This combination imparts distinct chemical properties, making it useful in specific synthetic applications where both functionalities are required .
Propiedades
Número CAS |
72144-41-3 |
|---|---|
Fórmula molecular |
C11H17NSi |
Peso molecular |
191.34 g/mol |
Nombre IUPAC |
[4-[ethenyl(dimethyl)silyl]phenyl]methanamine |
InChI |
InChI=1S/C11H17NSi/c1-4-13(2,3)11-7-5-10(9-12)6-8-11/h4-8H,1,9,12H2,2-3H3 |
Clave InChI |
ZHLFFTNRFIWPCC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=C)C1=CC=C(C=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


